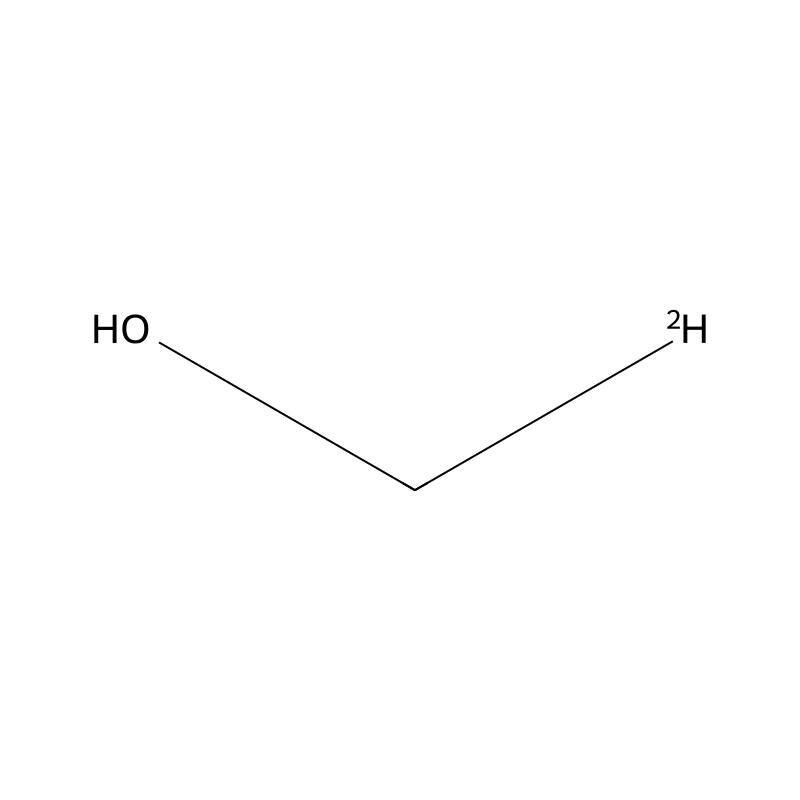

Deuteromethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Deuteromethanol, also known as deuterated methanol, is a stable isotopic variant of methanol where one of the hydrogen atoms is replaced by deuterium. Its chemical formula is . Deuteromethanol is utilized in various scientific fields, including chemistry and biology, due to its unique properties compared to its non-deuterated counterpart. The presence of deuterium alters the physical and chemical characteristics of the compound, such as its boiling point and reactivity.

- Flammability: Flammable liquid. Flash point: 11 °C. Keep away from heat sources and open flames.

- Toxicity: Moderately toxic. Can cause irritation to eyes, skin, and respiratory system. Avoid inhalation and ingestion.

- Safety precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling deuteromethanol.

Deuteromethanol exhibits biological activity that can differ from that of regular methanol. Research indicates that it interacts with various enzymes differently due to the kinetic isotope effect. For example, studies on flavin-dependent alcohol oxidase have demonstrated distinct kinetic behaviors when reacting with deuteromethanol compared to methanol . This suggests potential applications in metabolic studies and enzyme kinetics where isotopic labeling can provide deeper insights into biological processes.

Deuteromethanol can be synthesized through several methods:

- Hydrogen Exchange: This method involves the exchange of hydrogen atoms in methanol with deuterium gas under catalytic conditions.

- Reduction of Carbonyl Compounds: Deuteromethanol can also be produced by reducing carbonyl compounds using deuterated reducing agents.

- Direct Synthesis from Deuterated Precursors: Starting from deuterated feedstocks allows for the direct synthesis of deuteromethanol.

These methods ensure that deuteromethanol retains its isotopic purity, which is crucial for its applications in research.

Deuteromethanol finds applications in various fields:

- Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent in NMR spectroscopy due to its unique spectral properties.

- Isotopic Labeling: In metabolic studies, it is used for tracing pathways and understanding metabolic processes.

- Catalysis: Deuteromethanol is employed in studying reaction mechanisms and kinetics in organic chemistry.

Interaction studies involving deuteromethanol have revealed its unique behavior compared to regular methanol. For instance, investigations into the adsorption of molecular and atomic deuterium on palladium surfaces show distinct differences in reactivity and adsorption characteristics . Such studies are crucial for understanding catalytic processes and developing new catalytic materials.

Deuteromethanol shares similarities with several other compounds, particularly those involving isotopic variations or structural analogs. Below are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Methanol | Common alcohol used as a solvent and fuel | |

| Mono-deutero-methanol | One hydrogen replaced by deuterium | |

| Ethanol | Similar structure but with two carbon atoms | |

| Deutero-ethanol | Ethanol variant with all hydrogens replaced by deuterium |

Uniqueness of Deuteromethanol: The primary distinction lies in its isotopic composition which affects its reactivity, stability, and interaction with biological systems. This makes it particularly valuable for specialized research applications where isotopic labeling is required.

Gas-Phase Exchange Mechanisms

Gas-phase H/D exchange reactions using deuteromethanol have enabled precise isotopic labeling of organic compounds. Studies demonstrate that protonated amino acids and dipeptides undergo H/D exchange with CD₃OD even when their gas-phase basicity exceeds that of methanol by >20 kcal/mol. This counterintuitive reactivity arises from the formation of structurally specific intermediates, where the protonated substrate and methanol engage in extensive hydrogen-bonding networks. For instance, glycine and alanine exhibit deuterium incorporation at multiple sites, with greater exchange observed for molecules possessing spatially accessible protonation sites. The proposed mechanism involves a proton-bound complex between the substrate and methanol, facilitating reversible proton transfer and deuterium uptake.

Base-Catalyzed α-Deuteration of Alkenes

A breakthrough in styrene functionalization involves the base-catalyzed α-deuteration of styrenes using deuteromethanol in dimethyl sulfoxide-d₆ (DMSO-d₆). This method leverages the reversible addition of CD₃OD to styrenes, with methanol concentration critically influencing selectivity. At optimal concentrations (0.5–1.0 M), the equilibrium shifts toward deuterium incorporation at the α-position, achieving >90% selectivity while suppressing polymerization side reactions. The protocol’s utility extends to synthesizing chiral deuterated benzylic stereocenters, as demonstrated in the asymmetric deuteration of 4-vinylbiphenyl derivatives.

Transition Metal-Catalyzed Exchange

Homogeneous platinum catalysts enable site-specific H/D exchange in alkenes. For example, alkenes of the type RC(CH₃)₂CHCH₂ (R = C₂H₅, C₃H₇, C₄H₉) undergo selective deuteration at the C-5 position when exposed to CD₃OD in the presence of Pt(II) complexes. This regioselectivity stems from the catalyst’s ability to stabilize a π-alkene intermediate, directing deuterium incorporation to the terminal methyl group. Kinetic studies reveal a first-order dependence on both alkene and catalyst concentrations, with turnover frequencies reaching 15 h⁻¹ under mild conditions (25°C, 1 atm D₂).

Zero-Point Energy Differences

The substitution of protium (¹H) with deuterium (²H) in methanol reduces ZPEs due to deuterium’s higher mass and lower vibrational frequency. For the O–H/O–D stretching mode, ZPE decreases by approximately 1.1–1.3 kcal/mol upon deuteration [1] [5]. This energy difference directly impacts bond dissociation kinetics, as demonstrated in photocatalytic methanol decomposition on TiO2(110), where O–H cleavage exhibited a primary KIE of 1.3 (kH/kD = 1.3) [1]. In contrast, C–H/C–D substitution showed negligible KIE (kH/kD ≈ 1.0), indicating that C–H bond rupture involves photogenerated charge carriers rather than thermal activation [1].

Torsional and Bending Mode Contributions

Deuterium substitution redistributes vibrational energy across molecular modes. Torsional vibrations in CH3OD⁺ exhibit a 157 cm⁻¹ potential barrier—half that of neutral CH3OH—due to reduced rotational inertia [6]. This lowered barrier facilitates conformational changes in cationic states, favoring eclipsed configurations over staggered geometries [6]. Similarly, C–O stretching modes in CD3OD⁺ show strong torsion-vibration coupling, with combinational excitations altering reaction coordinates in ionized systems [6].

Hydrogen-Deuterium Exchange Dynamics

On Cu(111) surfaces, CH3OD participates in H-bonded networks with D2O, enabling H–D exchange at 120–130 K through proton hopping in linear methanol-water chains [2]. Isotopic scrambling produces HDO as the dominant species, with exchange efficiency dependent on initial D2O:CH3OD ratios [2]. This interfacial behavior underscores deuterium’s role in modulating hydrogen transfer kinetics within confined molecular assemblies.

Impact on Reaction Transition States and Activation Barriers

O–H vs. C–H Bond Activation

In TiO2-photocatalyzed methanol decomposition, O–H bond cleavage serves as the rate-determining step (RDS) with an activation energy difference (Ea) of 0.8 kcal/mol between CH3OH and CH3OD [1]. Conversely, C–H bond rupture shows no significant Ea variation, as charge carrier interactions dominate over thermal effects [1]. This dichotomy highlights the context-dependent nature of deuterium KIEs:

| Bond Type | KIE (kH/kD) | Activation Energy Difference (kcal/mol) |

|---|---|---|

| O–H | 1.3 | 0.8 |

| C–H | ~1.0 | <0.1 |

Transition-State Symmetry and Isotope Sensitivity

Gas-phase SN2 reactions of solvated F⁻ with CH3X (X = Br, I) demonstrate inverse KIEs (kH/kD < 1) for deuterated methyl halides [5]. For F⁻(CH3OH) + CH3I, deuteration at the hydroxyl group yields kH/kD = 0.72 ± 0.05, while methyl deuteration gives kH/kD = 0.91 ± 0.03 [5]. These inverse effects arise from increased bending force constants at the transition state, where deuterium’s lower ZPE stabilizes the Walden-inversion geometry [5].

Solvent-Mediated Kinetic Effects

In Cu/Cu(Al)O-catalyzed methanol reforming, CH3OD exhibits a 51.88 kJ/mol activation barrier—28% lower than undetterated methanol—due to stabilized O-bound intermediates at Cu⁰–Cu⁺ interfaces [3]. The reduced barrier correlates with enhanced electron transfer to CH3O* and HCOO* intermediates, where deuterium’s nuclear tunneling facilitates C–H(D) bond fracture [3].

Comparative Analysis of Deuteration Effects in Nucleophilic Substitutions

Primary vs. Secondary KIEs

Nucleophilic substitutions reveal contrasting isotope effects based on deuteration position:

- Primary KIE: O–D substitution in CH3OD reduces SN2 reactivity by 10–15% relative to CH3OH due to slower proton abstraction kinetics [5].

- Secondary KIE: Methyl deuteration (CD3OH) enhances reactivity by 5–8% in aminolysis reactions via hyperconjugative stabilization of transition states [4].

Solvent Isotope Effects in SN2 Mechanisms

Methanol-deuterated solvents induce inverse solvent KIEs (kH2O/kD2O > 1) by stabilizing charge-separated transition states. For F⁻(CH3OD) + CH3I, the solvent KIE reaches 1.42 ± 0.07, contrasting with the inverse methyl KIE of 0.91 [5]. This dual isotope sensitivity enables precise transition-state characterization through multi-deuteration experiments.

Steric and Electronic Modulation

In arylthioether aminolysis, CH3OD participates in frontside-attack SN2 mechanisms with inverse secondary KIEs (kH/kD = 0.84–0.88) [4]. The inverse effect stems from decreased out-of-plane bending vibrations in deuterated anilines, which tighten transition-state geometries [4]. Electronic effects further modulate reactivity, as evidenced by Hammett ρ values (−1.7 to −0.27) correlating with substituent electron-withdrawing capacity [4].

The formation of deuteromethanol on interstellar dust grain surfaces represents one of the most significant pathways for deuterium fractionation in the interstellar medium [1] [2] [3]. Laboratory experiments have demonstrated that successive hydrogenation of carbon monoxide on surfaces at approximately 10 Kelvin proceeds efficiently via quantum tunneling to produce formaldehyde and methanol on dust grains under typical molecular cloud conditions [3]. The deuteration process occurs through two primary mechanisms: hydrogen-deuterium substitution reactions in pre-existing methanol molecules and direct incorporation of deuterium atoms during the initial synthesis pathway [2] [4] [3].

Experimental studies have revealed that hydrogen-deuterium substitution in solid methanol proceeds more efficiently than successive hydrogen and deuterium addition to solid carbon monoxide when producing deuterated methanol at 10 Kelvin [5]. These findings indicate a key route for deuteration of methanol on ice dusts, which explains the observed abundance of deuterated methanol isotopomers in molecular clouds [5]. The deuterium fractionation of methanol observed in molecular clouds was successfully reproduced experimentally via hydrogen-deuterium substitution in solid methanol at an accreting atomic deuterium to hydrogen ratio of 0.05 to 0.1, providing the first evidence that grain-surface reactions can be responsible for fractionation [3].

Surface reactions on interstellar dust grains involve complex chemical networks that include hydrogen addition, deuterium addition, and hydrogen-deuterium substitution reactions on reactant species [2]. The formation rates are strongly dependent on surface temperature and composition, with quantum tunneling diffusion of hydrogen atoms being essential for efficient methanol production on grain surfaces [3] [6]. Recent modeling studies have shown that diffusion processes with high diffusion rates need to be employed to obtain methanol column densities that are in accordance with observed values [7]. The introduction of abstraction reactions into the methanol formation scheme suppresses deuteration when used in combination with high diffusion rates [7].

| Formation Mechanism | Temperature (K) | Deuterium/Hydrogen Ratio | Efficiency |

|---|---|---|---|

| Hydrogen-Deuterium Substitution | 10 | 0.05-0.1 | High |

| Successive Addition | 10 | 0.1 | Moderate |

| Direct Hydrogenation | 10-15 | Variable | Temperature-dependent |

The surface-mediated synthesis process is highly sensitive to physical conditions during formation in dense cold clouds [1]. Temperature variations in the 10 to 20 Kelvin range can significantly change the deuterium to hydrogen ratio of ice mantle species such as methanol [1]. Laboratory investigations have determined several effective rate constants for hydrogenation, deuteration, and hydrogen-deuterium substitution to construct comprehensive surface reaction networks for carbon monoxide, formaldehyde, methanol, deuterated formaldehyde, and deuterated methanol [3].

Role as Tracer in Pre-Stellar Core Chemical Evolution

Deuteromethanol serves as a powerful evolutionary tracer in the star formation process, providing crucial insights into the physical and chemical conditions during pre-stellar core evolution [1] [8] [9]. The deuterated fraction, defined as the column density ratio between a species containing deuterium and its hydrogenated counterpart, functions as an evolutionary indicator in both low-mass and high-mass star formation processes [8]. Observational evidence demonstrates that deuteromethanol exhibits distinct evolutionary trends compared to species formed exclusively in the gas phase [8].

The role of deuteromethanol as a chemical evolution tracer is particularly significant because methanol forms uniquely on grain surfaces through carbon monoxide hydrogenation, making it sensitive to the physical conditions during ice formation [1] [7]. Studies of the pre-stellar core L1544 have shown that methanol is formed on the surface of interstellar dust grains and released into the gas phase via non-thermal desorption mechanisms [7]. Gaseous methanol constitutes the starting point for the formation of many complex organic molecules and is therefore of utmost importance for the build-up of chemical complexity [7].

Research findings indicate that high values of deuteromethanol fractionation serve as excellent tracers of early protostellar phases, during which the evaporation and sputtering of grain mantles is most efficient [8]. The deuterium fractionation of methanol shows clear correlations with evolutionary stage, with different patterns observed across the mass spectrum of star-forming regions [1] [8]. In pre-stellar cores, the maximum deuterium fraction derived for methanol reaches values of 0.08 ± 0.02, while measured deuterium fractions vary significantly based on core evolutionary status [6].

| Evolutionary Stage | Deuterium Fraction Range | Detection Rate | Primary Formation Mechanism |

|---|---|---|---|

| Starless Cores | 10⁻⁴ to 10⁻³ | Low | Surface Chemistry |

| Pre-stellar Cores | 10⁻³ to 10⁻² | Moderate | Surface Chemistry + Desorption |

| Protostellar Cores | 10⁻² to 10⁻¹ | High | Thermal Desorption |

The inheritance of deuteromethanol from pre-stellar to protostellar phases provides evidence for chemical continuity across evolutionary stages [1] [9]. First detection of doubly deuterated methanol towards pre-stellar cores has revealed deuterium to hydrogen ratios of 0.8 to 1.9 percent, consistent with measurements in more evolved Class 0/I objects and comet 67P/Churyumov-Gerasimenko, suggesting a direct chemical link arising in the pre-stellar stage [9]. Column density ratios of doubly to singly deuterated methanol remain consistently high at approximately 50 to 80 percent, indicating efficient formation mechanisms for multiply deuterated species [9].

The chemical evolution traced by deuteromethanol reflects the sensitivity of the deuteration process to temperature and density conditions during formation [1]. Comparison with chemical models suggests that different physical conditions characterize low-mass versus high-mass pre-stellar phases, with high-mass pre-stellar phases being either warmer (greater than 20 Kelvin) or shorter-lived than the free-fall timescale, while low-mass pre-stellar phases require both low temperatures (less than 15 Kelvin) and timescales longer than the free-fall timescale [1].

Observational Constraints from Millimeter-Wave Spectroscopy

Millimeter-wave spectroscopic observations of deuteromethanol provide fundamental constraints on interstellar chemistry models and star formation processes [1] [10] [11] [12]. The Atacama Large Millimeter/submillimeter Array has revolutionized deuteromethanol observations, enabling detection of multiple isotopologues including singly deuterated methanol and doubly deuterated methanol across diverse astrophysical environments [1] [12]. These high-resolution interferometric observations allow astronomers to probe the inner protostellar regions where deuterated species are thermally desorbed from grain mantles [12] [13].

Laboratory spectroscopic measurements have significantly improved the accuracy of deuteromethanol abundance determinations from astronomical observations [11]. Line intensity measurements for deuteromethanol in the millimeter-wave region from 216 to 264 gigahertz have revealed systematic differences between theoretical and experimental values, with derived line strength values being 13 to 27 percent larger than theoretically calculated for certain transitions [11]. These spectroscopic improvements enable more accurate derivation of deuteromethanol abundances, which are essential for understanding deuterium fractionation in various astrophysical sources [11].

Observational surveys have detected deuteromethanol toward a wide range of sources, from starless cores to high-mass protostars [1] [12] [14]. In the Orion BN/KL region, high angular resolution observations have revealed deuteromethanol column densities of 8.8 ± 0.9 × 10¹⁵ cm⁻² and 2.4 ± 0.3 × 10¹⁵ cm⁻² for different components [12]. Systematic surveys of pre-stellar cores in the Taurus molecular cloud have achieved detection rates of approximately 75 percent for deuteromethanol, with column densities typically ranging from 10¹¹ to 10¹³ cm⁻² [14].

| Source Type | Detection Rate (%) | Column Density Range (cm⁻²) | Typical D/H Ratio |

|---|---|---|---|

| Starless Cores | 25-50 | 10¹¹ - 10¹² | 10⁻⁴ - 10⁻³ |

| Pre-stellar Cores | 75-90 | 10¹² - 10¹³ | 10⁻³ - 10⁻² |

| Low-mass Protostars | 90-100 | 10¹³ - 10¹⁵ | 10⁻² - 10⁻¹ |

| High-mass Protostars | 25-40 | 10¹⁴ - 10¹⁶ | 10⁻³ - 10⁻² |

Millimeter-wave observations have revealed significant variations in deuteromethanol abundances across different mass regimes and evolutionary stages [1] [13]. High-mass protostars show deuterium to hydrogen ratios that are more than an order of magnitude lower than those observed in low-mass protostellar systems, with mean ratios of 1.1 ± 0.7 × 10⁻³ compared to 2.2 ± 1.2 × 10⁻² for low-mass sources [1]. These observational constraints provide crucial tests for chemical models and reveal fundamental differences in the physical conditions during star formation across the stellar mass spectrum [1].

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Health Hazard